

# In-Depth Technical Guide: Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate

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## Compound of Interest

Compound Name: Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate

Cat. No.: B050016

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CAS Number: 122115-57-5

This technical guide provides a comprehensive overview of **Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate**, a fluorinated aromatic keto ester of interest to researchers and professionals in drug discovery and chemical development. Due to the limited availability of public data on this specific isomer, this guide also includes comparative data from closely related analogues to provide a broader context for its potential properties and applications.

## Chemical and Physical Properties

While specific experimental data for **Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate** is not readily available in public literature, the expected properties can be inferred from its structure and comparison with analogous compounds. The presence of a fluorine atom at the meta position of the phenyl ring is expected to influence its electronic properties, polarity, and metabolic stability.

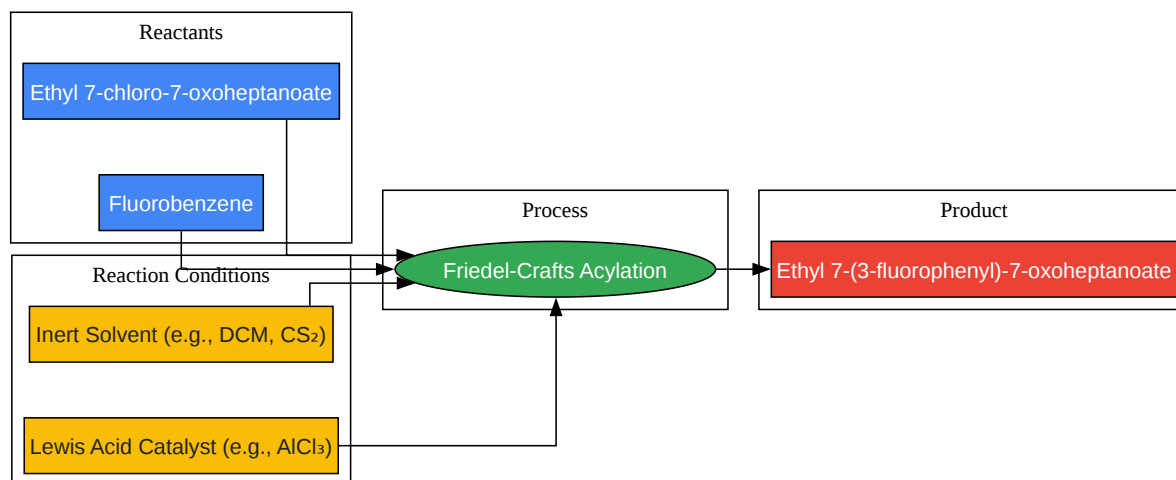
Table 1: Physicochemical Properties of **Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate** and Related Compounds

| Property          | Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate        | Ethyl 7-oxo-7-phenylheptanoate (Analogue)          |
|-------------------|---|--|
| CAS Number        | 122115-57-5                                     | 112665-41-5[1]                                     |
| Molecular Formula | C <sub>15</sub> H <sub>19</sub> FO <sub>3</sub> | C <sub>15</sub> H <sub>20</sub> O <sub>3</sub> [1] |
| Molecular Weight  | 266.31 g/mol                                    | 248.32 g/mol [1]                                   |
| Boiling Point     | Not available                                   | 353.7 °C at 760 mmHg[1]                            |
| Density           | Not available                                   | 1.035 g/cm <sup>3</sup> [1]                        |
| Flash Point       | Not available                                   | 153.4 °C[1]  |
| Purity            | Typically ≥97% (Commercial sources)             | ≥98.0%[1]  |

## Synthesis and Experimental Protocols

The primary synthetic route to **Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate** is expected to be a Friedel-Crafts acylation reaction. This well-established method involves the reaction of a substituted aromatic compound with an acylating agent in the presence of a Lewis acid catalyst.

## Proposed Synthesis Workflow



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Caption: Proposed synthesis of **Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate** via Friedel-Crafts acylation.

## Detailed Experimental Protocol (Hypothetical)

- Materials:
  - Fluorobenzene
  - Ethyl 7-chloro-7-oxoheptanoate (or Pimeloyl chloride monoethyl ester)
  - Anhydrous Aluminum Chloride (AlCl<sub>3</sub>)
  - Dichloromethane (DCM), anhydrous
  - Hydrochloric acid (HCl), 1M solution

- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Procedure:
  - To a stirred solution of fluorobenzene in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add anhydrous aluminum chloride portion-wise.
  - Slowly add a solution of ethyl 7-chloro-7-oxoheptanoate in anhydrous DCM to the reaction mixture, maintaining the temperature at 0 °C.
  - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
  - Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
  - Separate the organic layer, and extract the aqueous layer with DCM.
  - Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
  - Dry the organic layer over anhydrous  $\text{MgSO}_4$ , filter, and concentrate under reduced pressure to yield the crude product.
  - Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

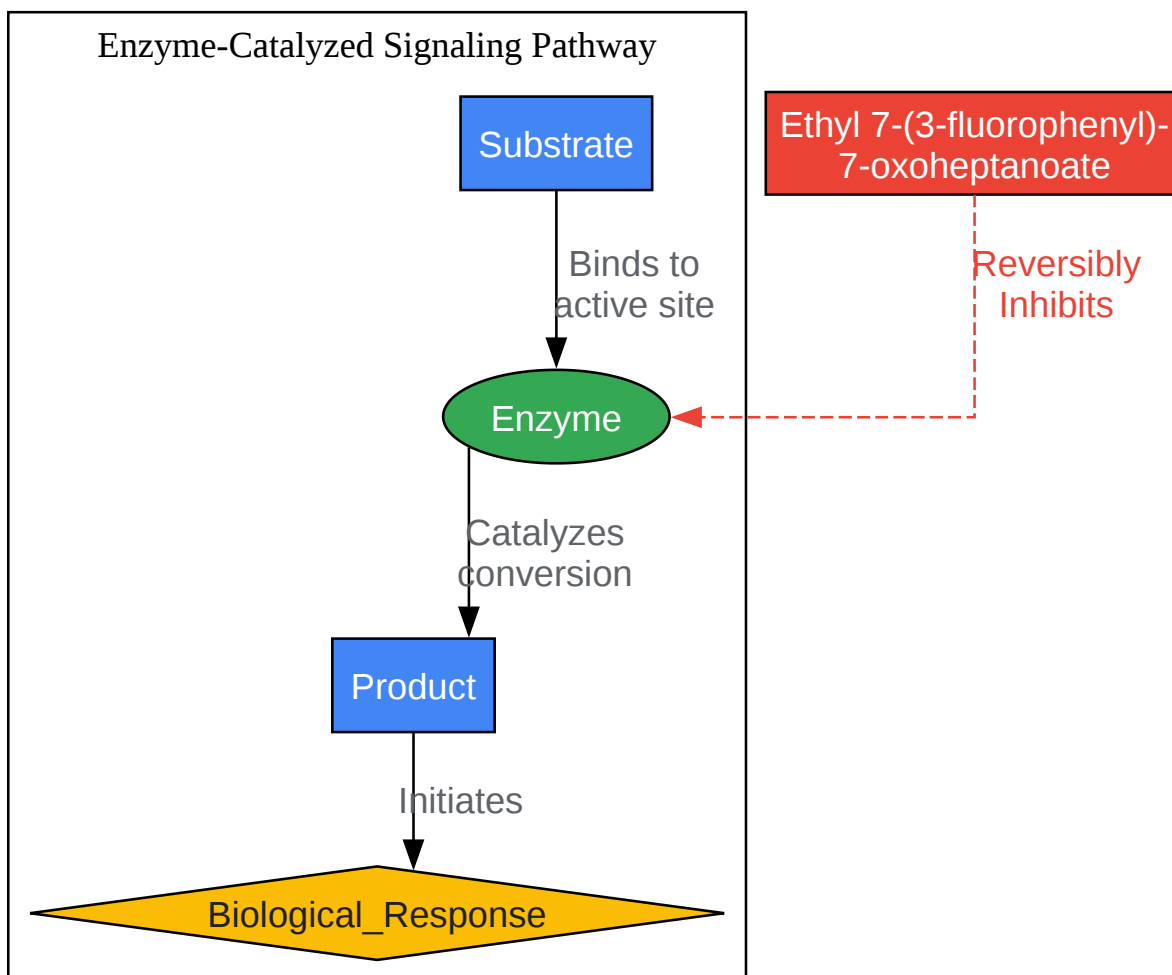
## Potential Applications and Biological Relevance

While specific biological activities for **Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate** have not been extensively reported, the broader class of fluorinated ketones and  $\beta$ -keto esters has garnered significant interest in medicinal chemistry.

- **Enzyme Inhibition:** Fluorinated ketones are known to be effective inhibitors of various enzymes, including esterases and proteases. The electron-withdrawing nature of the fluorine atom can enhance the electrophilicity of the ketone carbonyl group, making it more susceptible to nucleophilic attack by active site residues of enzymes. This can lead to the formation of stable hemiacetal or hemiketal adducts, resulting in reversible inhibition.
- **Metabolic Stability:** The introduction of fluorine atoms into drug candidates can often improve their metabolic stability by blocking sites of oxidative metabolism.
- **Antibacterial Activity:** Some  $\beta$ -keto esters have been investigated for their antibacterial properties, potentially acting as inhibitors of bacterial quorum sensing pathways.

## Potential Signaling Pathway Interaction (Hypothetical)

Given the inhibitory potential of fluorinated ketones, a hypothetical interaction with a generic enzyme-catalyzed signaling pathway is depicted below.



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Caption: Hypothetical inhibition of an enzyme-catalyzed pathway by **Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate**.

## Conclusion

**Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate** is a chemical entity with potential applications in the development of novel therapeutic agents, particularly as an enzyme inhibitor. While specific data for this compound is limited, its structural similarity to other biologically active fluorinated ketones and  $\beta$ -keto esters suggests it is a promising candidate for further investigation. The synthetic route via Friedel-Crafts acylation is a well-established and scalable method. Further research is warranted to fully elucidate its physicochemical properties, biological activity, and potential role in modulating signaling pathways.

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## References

- 1. nbinnno.com [nbinnno.com]
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